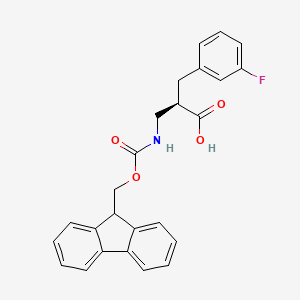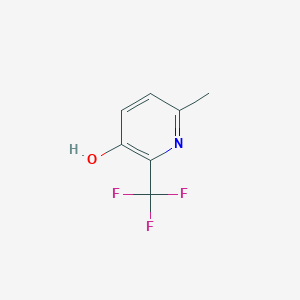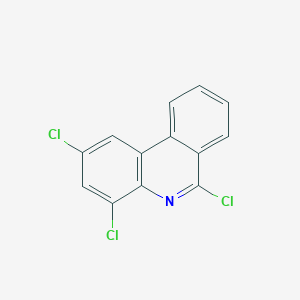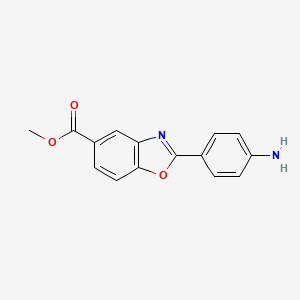![molecular formula C8H8BNO4 B13992011 (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is an organic compound with the molecular formula C8H8BNO4 and a molecular weight of 192.96 g/mol . This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole with a boronic acid derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid can be compared with other boronic acids and oxazole derivatives:
Similar Compounds: 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole, phenylboronic acid, and 2-methylbenzoic acid.
Propriétés
Formule moléculaire |
C8H8BNO4 |
|---|---|
Poids moléculaire |
192.97 g/mol |
Nom IUPAC |
(3-methyl-2-oxo-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO4/c1-10-6-3-2-5(9(12)13)4-7(6)14-8(10)11/h2-4,12-13H,1H3 |
Clé InChI |
WFFIWWGBDCLURU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N(C(=O)O2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)




![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)





